molecular formula C15H23N7O5 B14950789 2-amino-8-(4-methylpiperazin-1-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one

2-amino-8-(4-methylpiperazin-1-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one

Cat. No.: B14950789
M. Wt: 381.39 g/mol
InChI Key: HDCQGHNJHFUBMS-UHFFFAOYSA-N
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Description

2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a sugar moiety and a piperazine ring. It is often studied for its potential biological and medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reactors are employed to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted purines and modified sugar moieties, which can have different biological activities and properties .

Scientific Research Applications

2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the piperazine ring in 2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE makes it unique compared to other similar compounds. This structural feature contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H23N7O5

Molecular Weight

381.39 g/mol

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylpiperazin-1-yl)-1H-purin-6-one

InChI

InChI=1S/C15H23N7O5/c1-20-2-4-21(5-3-20)15-17-8-11(18-14(16)19-12(8)26)22(15)13-10(25)9(24)7(6-23)27-13/h7,9-10,13,23-25H,2-6H2,1H3,(H3,16,18,19,26)

InChI Key

HDCQGHNJHFUBMS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N

Origin of Product

United States

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